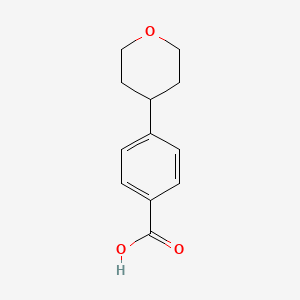

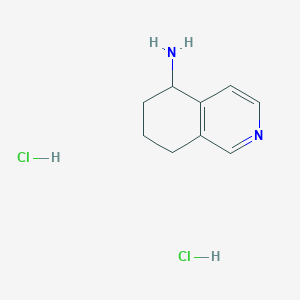

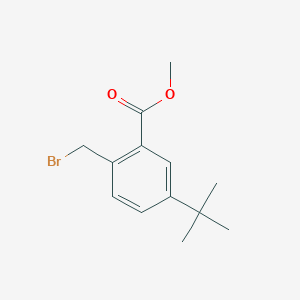

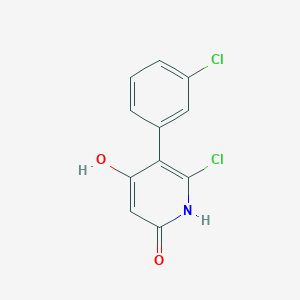

![molecular formula C8H12ClN3O B1423952 2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol CAS No. 1219967-25-5](/img/structure/B1423952.png)

2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol

Overview

Description

This compound belongs to the class of organic compounds known as aminopyrazines . These are organic compounds containing an amino group attached to a pyrazine ring .

Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A substituent at the C6 position of 2-pyridone was found to be important for catalytic activity .Molecular Structure Analysis

The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group, and ketone .Chemical Reactions Analysis

It was found that 6-halo-2-pyridones catalyzed ester aminolysis in which not only reactive aryl esters but also relatively less reactive methyl and benzyl esters could be used as a substrate . The reaction could be performed without strictly dry and anaerobic conditions and the 6-chloro-2-pyridone catalyst could be recovered quantitatively after the reaction .Scientific Research Applications

Synthesis of Heterocyclic Compounds

- In the synthesis of thiopyrano[2,3‐d] pyrimidines and thieno[2,3‐d]pyrimidines, similar compounds are used as reactants in the formation of complex heterocyclic structures, illustrating the potential of 2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol in synthetic chemistry (Santilli & Scotese, 1977).

Synthesis of Antimicrobial Agents

- Pyrazine derivatives, akin to this compound, have been utilized in the synthesis of compounds with antimicrobial activity, demonstrating its potential application in medicinal chemistry (El-Mariah, Hosny, & Deeb, 2006).

Antimitotic Activity in Cancer Research

- Derivatives of pyrazine compounds have been investigated for their antimitotic activity, specifically in the context of lymphoid leukemia cells, suggesting a possible application of this compound in cancer research (Temple, Rener, Comber, & Waud, 1991).

Catalysis and Green Chemistry

- Research into the use of ethanol as a solvent in organic synthesis, particularly in the formation of pyrano[2, 3-d] pyrimidine derivatives, highlights the relevance of compounds like this compound in promoting greener chemical processes (Veisi, Maleki, & Farokhzad, 2017).

X-ray Crystallography and Structural Analysis

- Studies involving the structural analysis of compounds related to this compound, such as ethyl 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[f]chromene-3-carboxylate, provide insights into molecular conformations and crystal structures, important for understanding the chemical properties of such compounds (Shi et al., 2003).

Mechanism of Action

properties

IUPAC Name |

2-[(6-chloropyrazin-2-yl)-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-2-12(3-4-13)8-6-10-5-7(9)11-8/h5-6,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDTTZHUMHFQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

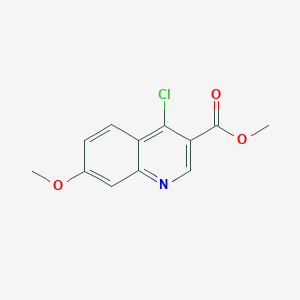

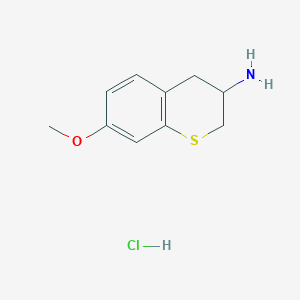

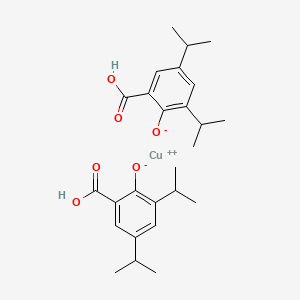

![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423874.png)